![molecular formula C7H16N2O3S B2838902 2-[(哌啶-1-磺酰)氨基]乙醇-1-醇 CAS No. 181762-02-7](/img/structure/B2838902.png)

2-[(哌啶-1-磺酰)氨基]乙醇-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

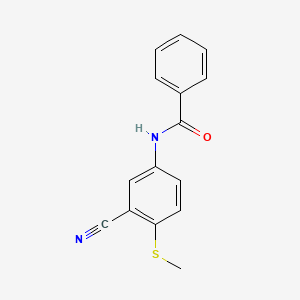

“2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” is a compound with the molecular formula C7H16N2O3S. It has a molecular weight of 208.28 .

Synthesis Analysis

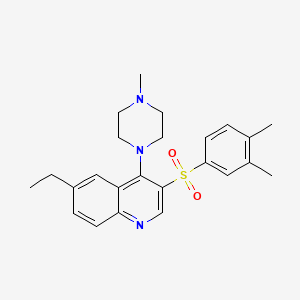

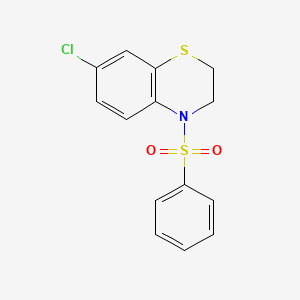

The synthesis of piperidine derivatives, such as “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol”, is an important task in modern organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” would include this piperidine ring, along with additional functional groups attached to it .科学研究应用

立体定向重排及杂环合成

源自α-氨基酸的氨基醇与乙烯基砜发生共轭加成,随后进行各种反应,为取代吡咯烷及相关杂环提供了一条合成途径。此过程包括取代基的立体定向重排,展示了该化合物在合成吲哚烷和喹啉烷衍生物等复杂结构中的用途 (Back, Parvez, & Zhai, 2003)。

氨基哌啶的不对称合成

(2S,3R)-(-)-epi-CP-99,994 的不对称合成利用了差向保护的 C-3 N-亚磺酰基、C-2 N,N-(二苯亚甲基) 2,3-二氨基酯,突出了该化合物在合成具有潜在药理活性的氨基哌啶中的作用 (Davis & Zhang, 2009)。

哌啶的多组分合成

通过使用双功能离子液体进行一锅多组分反应来合成哌啶和二氢吡咯-2-酮,展示了一种高效、简单且绿色的工艺。此方法突出了相关化合物在以良好收率和简单后处理创建多种杂环结构中的用途 (Basirat, Sajadikhah, & Zare, 2019)。

氨解和过渡态结构研究

X-取代苯基二苯膦酸酯与伯胺(包括与相关哌啶化合物的反应)的氨解研究,提供了对反应机理和胺的性质对反应性的影响的见解。此研究有助于理解磺酰胺类化合物在合成应用中的化学行为 (Um, Han, & Shin, 2009)。

抗癌活性和新型砜的合成

从相关磺酰胺化合物出发,研究了具有生物活性酰肼、1,2-二氢吡啶、色烯和苯并色烯部分的新型砜的合成,显示出潜在的抗癌活性。此项工作强调了该化合物通过创新化学合成开发新型抗癌剂的作用 (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011)。

作用机制

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological changes

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on their specific targets

未来方向

属性

IUPAC Name |

N-(2-hydroxyethyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h8,10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHXDZCFKNGXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)

![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)

![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2838834.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)

![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)